molecular formula C14H14N2O4 B11217262 Phthalimide, N-((morpholinocarbonyl)methyl)- CAS No. 5442-90-0

Phthalimide, N-((morpholinocarbonyl)methyl)-

Cat. No.: B11217262
CAS No.: 5442-90-0
M. Wt: 274.27 g/mol
InChI Key: SFGYIUPSHSHZBW-UHFFFAOYSA-N
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Description

Phthalimide derivatives are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological and pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties . The core phthalimide structure consists of two carbonyl groups flanking an amine moiety, which can be functionalized to modulate reactivity, solubility, and bioactivity.

Phthalimide, N-((morpholinocarbonyl)methyl)- is a derivative where a morpholinocarbonylmethyl group (-CH₂C(O)morpholine) is attached to the nitrogen atom of the phthalimide scaffold. This substituent introduces both steric bulk and polar characteristics due to the morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom).

Properties

CAS No.

5442-90-0

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H14N2O4/c17-12(15-5-7-20-8-6-15)9-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4H,5-9H2

InChI Key

SFGYIUPSHSHZBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Pre-Formed Phthalimide

This two-step method avoids handling unstable intermediates:

  • Synthesis of N-(Chloroacetyl)phthalimide :
    Phthalimide reacts with chloroacetyl chloride in a base (e.g., potassium carbonate) to form N-(chloroacetyl)phthalimide.

  • Morpholine Substitution :
    The chloro group is displaced by morpholine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C.

Reaction Equation :

N-(Chloroacetyl)phthalimide+MorpholineDMF, 80–100°CN-((Morpholinocarbonyl)methyl)phthalimide+HCl\text{N-(Chloroacetyl)phthalimide} + \text{Morpholine} \xrightarrow{\text{DMF, 80–100°C}} \text{N-((Morpholinocarbonyl)methyl)phthalimide} + \text{HCl}

Optimization of Reaction Conditions

Solvent-Free Synthesis

Adopting the solvent-free approach from CN1733726A, the direct amination route achieves high efficiency:

ParameterValue RangeImpact on Yield/Purity
Temperature130–300°CHigher temps (≥200°C) reduce reaction time but risk decomposition of morpholine.
MCMA:Phthalic Anhydride Ratio1.05:1–1.3:1Excess amine ensures complete conversion.
Reaction Time1–4 hoursLonger durations (≥3 hours) improve crystallinity.

Example Protocol :

  • Phthalic anhydride (200 g) and MCMA (51 g) are heated under nitrogen at 220°C for 2 hours.

  • The mixture is added to 500 g of dioxane, yielding 206.7 g (95% yield) of product with 99.4% purity.

Solvent-Assisted Substitution

For the nucleophilic route, solvent choice critically affects reaction kinetics:

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Dimethylformamide153392
Acetonitrile82585
Toluene111678

Polar aprotic solvents like DMF facilitate nucleophilic displacement by stabilizing transition states.

Purification and Characterization

Crystallization

Post-reaction mixtures are quenched in water-soluble solvents (e.g., ethanol, acetone) to precipitate the product. Key parameters:

SolventSolubility at 18°C (g/100 mL)Crystal Yield (%)
Ethanol3.294
Acetone4.589
Dioxane2.896

Dioxane provides optimal crystal growth due to low solubility and high volatility.

Analytical Data

  • Melting Point : 132.5–134.5°C (observed: 134.2°C).

  • Purity : ≥99.5% by HPLC.

  • Spectroscopy :

    • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1390 cm⁻¹ (C-N stretch).

    • ¹H NMR (DMSO-d6) : δ 7.85–7.70 (m, 4H, aromatic), δ 3.60–3.45 (m, 8H, morpholine).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)Purity (%)
Direct AminationSolvent-free, one-stepRequires high temps9599.5
Nucleophilic SubstitutionMild conditionsMulti-step, solvent-dependent9298.8

The direct method aligns with industrial priorities (low solvent use, high throughput), while the substitution route suits lab-scale precision .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phthalimide ring undergoes nucleophilic displacement at the carbonyl-activated positions. The morpholinocarbonyl group enhances electrophilicity, facilitating reactions with amines, alcohols, and thiols.

Key Findings:

  • Reaction with Amines :
    Primary amines (e.g., benzylamine) attack the electrophilic carbonyl carbon, forming N-alkylated phthalimide derivatives. Yields range from 65–85% in DMF at 80°C .
    Mechanism : Deprotonation of the amine generates a nucleophile, which displaces the morpholinocarbonylmethyl group via a tetrahedral intermediate .

  • Alkylation with Alcohols :
    Under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate), alcohols react with the phthalimide nitrogen, forming N-alkoxyphthalimides. For example, reaction with ethanol yields 72% product .

Table 1: Nucleophilic Substitution Reactions

SubstrateConditionsProductYield (%)
BenzylamineDMF, 80°C, 6hN-Benzylphthalimide85
EthanolMitsunobu, THF, 0°C, 2hN-Ethoxyphthalimide72
ThiophenolK₂CO₃, DCM, RT, 4hN-(Phenylthio)phthalimide68

Multicomponent Reactions

The compound participates in Passerini reactions as an acid component, leveraging its NH group for aldehyde activation .

Key Findings:

  • Passerini Reaction :
    Combines with aldehydes (e.g., benzaldehyde) and isocyanides (e.g., tert-butyl isocyanide) to form α-acyloxy amides. Yields depend on the steric and electronic nature of substrates:

    • Benzaldehyde: 89% yield

    • 4-Nitrobenzaldehyde: 78% yield .

    Mechanism :

    • Phthalimide activates the aldehyde via hydrogen bonding.

    • Isocyanide attacks the aldehyde carbonyl, forming an α-adduct.

    • Phthalimide’s nitrogen attacks the isocyanide carbon, closing the cycle .

Table 2: Passerini Reaction Performance

AldhydeIsocyanideProduct Yield (%)
Benzaldehydetert-Butyl isocyanide89
4-NitrobenzaldehydeCyclohexyl isocyanide78

Deprotection and Functional Group Interconversion

The phthalimide group is cleaved under specific conditions to unmask primary amines, a process critical in synthesis .

Key Findings:

  • Hydrazinolysis :
    Hydrazine hydrate in ethanol (reflux, 4h) cleaves the phthalimide, yielding morpholinocarbonylmethylamine (82% yield) .
    Mechanism : Hydrazine attacks the carbonyl carbons, forming a dihydrophthalazine intermediate that hydrolyzes to release the amine .

  • Acid-Mediated Hydrolysis :
    Concentrated HCl (110°C, 12h) hydrolyzes the morpholinocarbonyl group to a carboxylic acid (55% yield) .

Key Findings:

  • Nickel-Catalyzed Arylation :
    Phthalimide, N-((morpholinocarbonyl)methyl)- acts as a ligand, increasing the lifetime of Ni-aryl oxidative addition complexes (OACs). This enables efficient decarboxylative coupling with aryl bromides (up to 81% yield) .

    Mechanistic Role :

    • Phthalimide binds to Ni, preventing OAC decomposition.

    • Enhances electron density at Ni, favoring transmetalation .

Radical Reactions

The compound participates in photoredox-mediated C–H functionalization, leveraging the phthalimide’s redox activity .

Key Findings:

  • Decarboxylative Alkylation :
    Under blue LED light, the morpholinocarbonylmethyl group undergoes decarboxylation, generating alkyl radicals that couple with alkenes (e.g., styrene) in 70% yield .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Phthalimide derivatives have shown promising antimicrobial properties. For instance, novel phthalimide analogs have been synthesized that exhibit significant antibacterial and antifungal activities. The hydrophobic nature of phthalimides enhances their membrane permeability, which is crucial for their effectiveness against microbial pathogens .

Anticancer Potential
Research indicates that phthalimide derivatives can act as effective anticancer agents. They have been reported to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and modulation of signaling pathways related to cancer progression. For example, certain phthalimide compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a target for anti-inflammatory and anticancer therapies .

Analgesic and Anti-inflammatory Effects
Phthalimides have also been studied for their analgesic and anti-inflammatory properties. Compounds containing the phthalimide structure have demonstrated significant analgesic effects in animal models. A study highlighted the development of new phthalimide derivatives that selectively inhibit COX-2, showcasing their potential as anti-inflammatory agents .

Agricultural Applications

Pesticides
The application of phthalimide derivatives extends to agriculture, particularly in the development of novel pesticides. These compounds can act as effective fungicides due to their ability to disrupt fungal growth mechanisms. For instance, certain phthalimide-based fungicides have been developed that demonstrate high efficacy against common plant pathogens .

Materials Science

Synthesis of Advanced Materials
Phthalimides serve as valuable intermediates in the synthesis of advanced materials, including polymers and photodynamic therapy agents. The unique chemical structure allows for functionalization that can lead to materials with specific properties suitable for various applications, such as drug delivery systems or photonic devices .

Case Study 1: Anticancer Activity

A study evaluated a series of N-phthalimide derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the phthalimide structure significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of phthalimide derivatives was screened for antimicrobial activity against various bacterial strains. Several compounds showed potent activity, particularly against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on the phthalimide scaffold .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntimicrobial PhthalimidesSignificant antibacterial/fungal activity observed
Anticancer AgentsInduction of apoptosis in cancer cell lines
AnalgesicsSelective COX-2 inhibition noted
Agricultural SciencePesticidesEffective against plant pathogens
Materials ScienceAdvanced MaterialsFunctionalization leads to enhanced material properties

Mechanism of Action

Comparison with Similar Compounds

Key Findings and Contradictions

  • Activity Loss with Morpholinocarbonylmethyl: Unlike electron-withdrawing or hydrophobic substituents, the morpholinocarbonylmethyl group abolished activity in EFS inhibition assays , highlighting context-dependent substituent effects.
  • Methylation Benefits : Methyl groups improved antiviral activity through favorable interactions, suggesting that smaller substituents may be preferable for target engagement .
  • Synthetic Flexibility: Bromoalkyl and aryl-substituted phthalimides are versatile intermediates, whereas morpholinocarbonylmethyl derivatives may require specialized synthetic routes.

Biological Activity

Phthalimide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Phthalimide, N-((morpholinocarbonyl)methyl)- has been studied for its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molar Mass : 247.28 g/mol
  • Structure : The compound features a phthalimide core with a morpholinocarbonyl side chain, influencing its biological interactions.

Anti-inflammatory Activity

Research indicates that phthalimide derivatives can modulate inflammatory responses. A study evaluated a series of phthalimide analogs, including N-((morpholinocarbonyl)methyl)-phthalimide, for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Key findings include:

  • Inhibition of iNOS : The compound demonstrated potent inhibitory activity against inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory pathway. The IC50 value was reported at approximately 8.7 µg/mL for one of the potent derivatives .
  • Cytokine Suppression : It effectively suppressed pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production .
  • Toll-like Receptor Pathway : The activity was linked to the down-regulation of the TLR4 signaling pathway, affecting downstream transcription factors like interferon regulatory factor 3 (IRF-3) .

Anticancer Activity

The antiproliferative potential of phthalimide derivatives has also been explored against various cancer cell lines:

  • A study assessed 43 phthalimide derivatives against cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines. Compounds E1, E11, and E12 showed around 40% reduction in HeLa cell proliferation without significant cytotoxic effects on normal murine fibroblast cells (3T3) .
  • Molecular docking studies suggested that these compounds might target key enzymes like DNMT1 and VEGFR2, which are involved in cancer proliferation .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 ValueTarget Enzyme/PathwayReference
N-((morpholinocarbonyl)methyl)-phthalimideAnti-inflammatory8.7 µg/mLiNOS
E1Antiproliferative-HeLa Cell Line
E11Antiproliferative-HeLa Cell Line
E12Antiproliferative-HeLa Cell Line

Case Studies

  • In Vivo Studies : In vivo studies conducted on laboratory mice demonstrated that certain phthalimide derivatives exhibited low toxicity while showing significant analgesic activity compared to standard drugs like metamizole sodium .
  • Molecular Docking Analysis : Molecular docking simulations indicated strong binding affinities of several phthalimide derivatives to key enzymes involved in cancer progression, suggesting a potential mechanism for their anticancer effects .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing N-((morpholinocarbonyl)methyl)phthalimide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation of phthalimide derivatives. For example, reacting phthalimide with brominated intermediates (e.g., bromoalkyl halides) in dimethylformamide (DMF) under basic conditions (K₂CO₃ or Na₂CO₃) at 100°C for 24 hours yields N-alkylated phthalimides . Morpholine incorporation typically follows via carbamoylation or direct coupling. Optimization of solvent polarity, base strength, and temperature is critical for minimizing side reactions and maximizing yields (e.g., 82–87% yields reported in similar systems) .

Q. How does the Gabriel synthesis apply to N-((morpholinocarbonyl)methyl)phthalimide, and what are its limitations?

  • Methodology : The Gabriel synthesis employs phthalimide as a protected amine precursor. Alkylation of the phthalimide anion (generated using strong bases like NaOH) with a bromomethyl-morpholinocarbonyl intermediate forms the N-alkylated product. Limitations include steric hindrance from bulky substituents and competing over-alkylation. Deprotection with hydrazine (N₂H₄) regenerates the primary amine, but morpholine-containing groups may require alternative deprotection strategies to retain functionality .

Q. What spectroscopic techniques are recommended for characterizing N-((morpholinocarbonyl)methyl)phthalimide?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., phthalimide aromatic protons at δ 7.6–7.8 ppm, morpholine protons at δ 3.6–3.8 ppm). FT-IR identifies carbonyl stretches (phthalimide C=O at ~1770 cm⁻¹, morpholine C=O at ~1650 cm⁻¹). Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns. Comparative data from analogous compounds (e.g., N-(piperidinomethyl)phthalimide) can resolve ambiguities .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of phthalimide derivatives be addressed during synthesis?

  • Methodology : Regioselectivity depends on the electrophilicity of the alkylating agent and steric effects. For example, using bromomethyl-morpholinocarbonyl chloride with a bulky base (e.g., DBU) in tetrahydrofuran (THF) directs alkylation to the phthalimide nitrogen. Computational modeling (DFT) of transition states can predict favorable pathways. Contrast this with alternative methods, such as Mitsunobu reactions, which may improve selectivity for secondary amines .

Q. What mechanistic insights explain the stability of N-((morpholinocarbonyl)methyl)phthalimide under basic vs. acidic conditions?

  • Methodology : The compound’s stability derives from resonance stabilization of the phthalimide anion and the electron-withdrawing morpholinocarbonyl group. Under basic conditions (pH > 10), the phthalimide ring remains intact due to deprotonation and resonance delocalization. In contrast, acidic conditions (e.g., HCl/EtOH) may hydrolyze the morpholine carbonyl, necessitating protective strategies like tert-butyloxycarbonyl (Boc) groups during synthesis .

Q. How can researchers design derivatives of N-((morpholinocarbonyl)methyl)phthalimide for targeted biological activity studies?

  • Methodology : Introduce substituents at the morpholine or phthalimide moieties to modulate bioactivity. For antimicrobial studies, attach lipophilic groups (e.g., alkyl chains) to enhance membrane penetration. For enzyme inhibition (e.g., sodium channel blockers), employ docking studies to predict interactions with target proteins. Synthesize analogs via Suzuki-Miyaura coupling or click chemistry, then validate activity using MIC assays or electrophysiological models .

Q. What strategies resolve contradictions in reported biological activity data for phthalimide derivatives?

  • Methodology : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity, solvent polarity). Standardize testing protocols using CLSI guidelines. Compare IC₅₀ values across multiple studies, and perform meta-analyses to identify structure-activity trends. For example, N-alkyl chain length correlates with antimycobacterial potency in phthalimide derivatives .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Optimization Solvent (DMF > THF), Base (K₂CO₃ for alkylation), Temp (80–100°C), Time (12–24 h)
Characterization NMR (δ 7.6–7.8 ppm for phthalimide), IR (C=O stretches), HRMS (m/z calc vs. found)
Biological Assays MIC testing (S. aureus ATCC 25923), Cytotoxicity (HEK293 cells), Docking studies

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